REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([CH2:11][CH:12](C)C)[N:10]=1)[C:5]([OH:7])=[O:6].[C:15](B1OB(C(C)=C)OB(C(C)=C)O1)(C)=C>>[CH:11]([C:9]1[CH:8]=[C:4]([CH:3]=[C:2]([CH3:1])[N:10]=1)[C:5]([OH:7])=[O:6])([CH3:12])[CH3:15]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
CC=1C=C(C(=O)O)C=C(N1)CC(C)C
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Name
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2,4,6-triisopropenyl-cyclotriboroxane
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Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
C(=C)(C)B1OB(OB(O1)C(=C)C)C(=C)C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1C=C(C(=O)O)C=C(N1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |